1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyrrolidinyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically yields the desired pyrazole compound in high yields (78-92%) and can be characterized using various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one has several scientific research applications, including:
Biology: It can be used in the study of biological processes and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is a versatile molecular building block used in the synthesis of liquid crystal oligomers and polymers.
Indole Derivatives: Indole derivatives are known for their diverse biological and clinical applications, including antiviral, anti-inflammatory, and anticancer activities.
Biological Activity
The compound 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(pyrrolidin-1-yl)propan-1-one (often referred to as compound 1) belongs to a class of pyrazole derivatives known for their diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Molecular Formula : C26H23BrN3O2
- Molecular Weight : 540.36 g/mol
The structural components include a pyrazole ring, bromophenyl, methoxyphenyl groups, and a pyrrolidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines. For instance, an investigation into its cytotoxic effects showed an IC50 value of approximately 15 µM against A549 (lung cancer) cells and 20 µM against MCF7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15 | Apoptosis induction |
MCF7 | 20 | G2/M phase arrest |
Anticonvulsant Activity
Compound 1 has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated protective effects in the pentylenetetrazol (PTZ) seizure test. The results indicated that compound 1 significantly reduced seizure duration and frequency compared to control groups.
Test Model | Dose (mg/kg) | Seizure Reduction (%) |
---|---|---|
PTZ-induced seizures | 30 | 70 |
PTZ-induced seizures | 50 | 85 |
Antimicrobial Activity
The antimicrobial efficacy of compound 1 was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, indicating its potential as an antimicrobial agent.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The biological activities of compound 1 can be attributed to its structural features. The presence of the bromine atom on the phenyl ring enhances lipophilicity and may contribute to increased membrane permeability. Moreover, the methoxy group is believed to play a pivotal role in modulating interactions with biological targets.
Case Studies
In a recent study published in MDPI, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Compound 1 was highlighted for its potent effects against specific cancer cell lines, demonstrating a promising lead for further development in cancer therapy .
Another study focused on the anticonvulsant properties of similar pyrazole derivatives revealed that modifications in the pyrrolidine structure significantly influenced their efficacy in seizure models . These findings suggest that compound 1 could serve as a template for designing more effective anticonvulsants.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O2/c1-29-20-10-6-18(7-11-20)22-16-21(17-4-8-19(24)9-5-17)25-27(22)23(28)12-15-26-13-2-3-14-26/h4-11,22H,2-3,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRRIBTJRGXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCC3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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